molecular formula C14H21ClN2O2S B2533015 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2320819-72-3

8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2533015
CAS No.: 2320819-72-3
M. Wt: 316.84
InChI Key: LGOANGYELKFTOD-UHFFFAOYSA-N
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Description

8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a methanesulfonyl group and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale synthetic routes, with a focus on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Mechanism of Action

The mechanism of action of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and ultimately exerting its biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methanesulfonyl group and the pyridinylmethyl substituent may enhance its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

8-methylsulfonyl-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S.ClH/c1-19(17,18)16-13-4-5-14(16)9-12(8-13)7-11-3-2-6-15-10-11;/h2-3,6,10,12-14H,4-5,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOANGYELKFTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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